2-(4-chlorophenyl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is a synthetic organic compound that features a benzotriazole moiety linked to a chlorophenyl group through an oxoethyl propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate typically involves the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is reacted with an appropriate acylating agent to form the benzotriazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxoethyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dichloromethane, ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzotriazole derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceutical agents due to its potential biological activity.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Studies: It is employed in studies investigating the interaction of benzotriazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate involves its interaction with specific molecular targets. The benzotriazole moiety can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-2-oxoethyl 1H-benzotriazole-1-carboxylate
- 2-(4-Chlorophenyl)-2-oxoethyl 1H-benzotriazole-1-acetate
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 3-(1H-1,2,3-benzotriazol-1-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group with a benzotriazole moiety through an oxoethyl propanoate chain makes it a versatile compound for various applications.
Properties
Molecular Formula |
C17H14ClN3O3 |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-7-5-12(6-8-13)16(22)11-24-17(23)9-10-21-15-4-2-1-3-14(15)19-20-21/h1-8H,9-11H2 |
InChI Key |
BOFGSSWFXBHJFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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